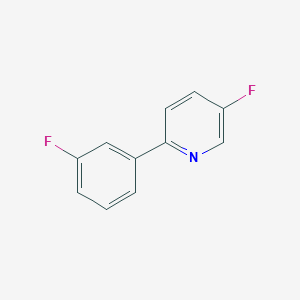![molecular formula C18H15BrO B15243781 7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)
7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a bromine atom at the 7’ position and a spiro linkage between an indene and a naphthalene moiety. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one typically involves multiple steps, including bromination and cyclization reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by a cyclization reaction to form the spiro linkage. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or aryl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alkanes or alcohols, and substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities or receptor interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its specific chemical properties.
Mécanisme D'action
The mechanism by which 7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction mechanisms or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound shares the bromine substitution but has a different core structure.
7-Bromo-1,2,3,4-tetrahydroquinoline: Similar in having a bromine atom and a tetrahydro structure but differs in the overall molecular framework.
1,2,3,4-Tetrahydronaphthalene: Lacks the bromine atom and spiro linkage but has a similar tetrahydro naphthalene core.
Uniqueness
7’-Bromo-1,3,3’,4’-tetrahydro-1’H-spiro[indene-2,2’-naphthalen]-1’-one is unique due to its spiro linkage, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where such properties are advantageous, such as in the design of selective biological probes or advanced materials.
Propriétés
Formule moléculaire |
C18H15BrO |
|---|---|
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
7'-bromospiro[1,3-dihydroindene-2,2'-3,4-dihydronaphthalene]-1'-one |
InChI |
InChI=1S/C18H15BrO/c19-15-6-5-12-7-8-18(17(20)16(12)9-15)10-13-3-1-2-4-14(13)11-18/h1-6,9H,7-8,10-11H2 |
Clé InChI |
XOVKLYCYIMBNHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3=CC=CC=C3C2)C(=O)C4=C1C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


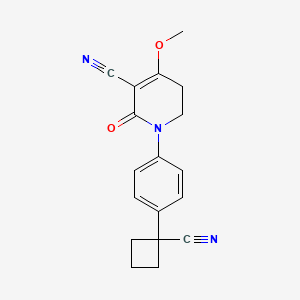
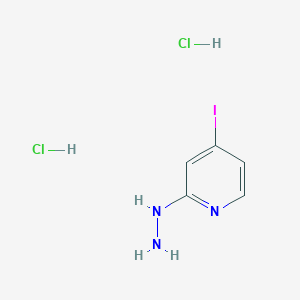


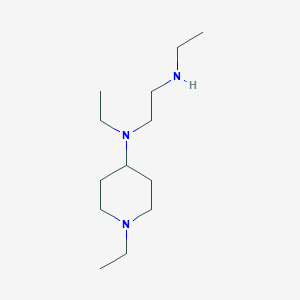
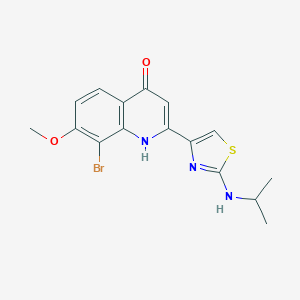
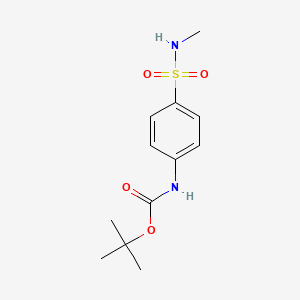
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
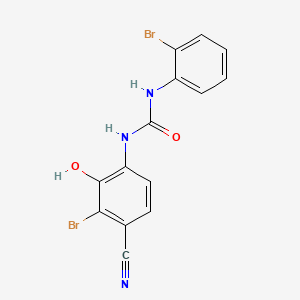
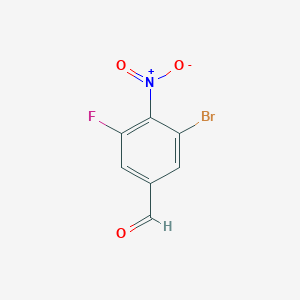
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)

